methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a chlorocarbonyl (-COCl) group at position 5, a methyl ester (-COOCH₃) at position 3, and a methyl substituent at the pyrazole ring’s nitrogen (N1) (Figure 1). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the formation of amides, esters, and PROTACs (Proteolysis Targeting Chimeras) due to its electrophilic chlorocarbonyl group . Its molecular weight is 202.61 g/mol (C₇H₇ClN₂O₃), and it is commercially available through suppliers like CymitQuimica, though certain product sizes are discontinued .
Properties
IUPAC Name |
methyl 5-carbonochloridoyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-10-5(6(8)11)3-4(9-10)7(12)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLMOMAZTDZRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599108 | |
| Record name | Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203792-49-8 | |
| Record name | Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Description | Reagents & Conditions | Outcome/Product |
|---|---|---|---|
| 1 | N-Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate | Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone, add potassium carbonate (K₂CO₃), then add iodomethane dropwise under stirring. Heat at 60°C overnight. | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate |
| 2 | Selective hydrolysis and esterification | Dissolve product in methanol, cool to 0°C, add potassium hydroxide (KOH) solution (3.0 mol/L), stir overnight at room temperature. Acidify with concentrated HCl to pH 2-3, extract with ethyl acetate. | 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid (methyl ester at 3-position, acid at 5-position) |
| 3 | Conversion of carboxylic acid to acyl chloride | Add thionyl chloride (SOCl₂, 3.74 mol/L) to the acid in solution, heat to 70-85°C, stir for 16 hours. Evaporate solvent, add toluene and evaporate to remove residual SOCl₂. | Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (acyl chloride at 5-position) |
Additional Notes on Reaction Conditions
- The methylation step uses iodomethane as the methylating agent with K₂CO₃ as base in acetone solvent.
- Hydrolysis is carefully controlled at low temperature to avoid overreaction, with KOH in methanol.
- The acyl chloride formation uses excess thionyl chloride under reflux conditions to ensure complete conversion.
- Purification involves solvent evaporation and sometimes recrystallization or column chromatography.
Research Findings and Analysis
Yield and Purity
- The methylation step typically proceeds with high conversion, monitored by thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (PE/EA) solvent systems.
- Hydrolysis and esterification yield the desired monoester acid with good selectivity.
- The acyl chloride formation is quantitative under the described conditions, with TLC confirming complete reaction.
- Final product purity is enhanced by solvent washes and silica gel chromatography.
Reaction Monitoring
- TLC is used extensively to monitor each step, with solvent systems such as PE/EA in ratios 10:1 or 5:1.
- Reaction times vary from overnight (methylation) to 8-16 hours (acyl chloride formation).
- Temperature control (0-5°C for some steps) is critical to avoid side reactions.
Summary Table of Preparation Parameters
| Step | Reagent(s) | Solvent | Temperature | Time | Monitoring | Yield/Notes |
|---|---|---|---|---|---|---|
| N-Methylation | Iodomethane, K₂CO₃ | Acetone | 60°C | Overnight | TLC (PE/EA 10:1) | High conversion |
| Hydrolysis/Esterification | KOH (3.0 mol/L), HCl | Methanol, Water | 0°C to RT | 10-12 h | TLC (PE/EA 1:1) | Selective monoester acid |
| Acyl Chloride Formation | SOCl₂ (3.74 mol/L) | Neat or solvent | 70-85°C | 16 h | TLC (PE/EA 10:1) | Quantitative conversion |
Additional Considerations
- The preparation method is scalable and suitable for industrial synthesis due to straightforward reagents and conditions.
- The use of thionyl chloride requires careful handling due to its corrosive and toxic nature.
- The intermediate methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate can be further transformed into other derivatives, indicating the versatility of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl chloride:
Methanol: Used for esterification.
Lithium aluminum hydride: Used for reduction reactions.
Acids and bases: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed from nucleophilic substitution with amines.
Esters: Formed from nucleophilic substitution with alcohols.
Carboxylic acids: Formed from hydrolysis of the ester group.
Hydroxymethyl derivatives: Formed from reduction of the chlorocarbonyl group.
Scientific Research Applications
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
A systematic comparison of methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate with analogous compounds highlights the impact of substituent type, position, and functional groups on reactivity, physicochemical properties, and applications.
Substituent Position and Reactivity
- Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1881328-90-0): This isomer features a chlorocarbonyl group at position 3 and an ethyl ester at position 4. However, the ethyl ester may increase lipophilicity .
- Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6): Replacing the chlorocarbonyl with a hydroxyl (-OH) group eliminates electrophilic reactivity but introduces hydrogen-bonding capability.
Functional Group Variations
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate: The sulfamoyl (-SO₂NH₂) group at position 5 introduces hydrogen-bond donor/acceptor sites, enhancing biological interactions. This derivative is explored in medicinal chemistry for enzyme inhibition, contrasting with the acylating utility of the chlorocarbonyl analog .
- Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 104296-35-7): The furyl substituent adds aromatic π-electron density, enabling participation in cycloaddition reactions. The ethyl ester increases solubility in non-polar solvents (e.g., logP ~1.8 vs. ~1.3 for the methyl ester) .
Ester Group Modifications
- Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate :
The ethyl ester’s larger alkyl chain marginally reduces solubility in aqueous systems but improves stability against esterase hydrolysis compared to methyl esters, making it preferable in prodrug design .
Comparative Data Table
Biological Activity
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 203792-49-8) is a compound belonging to the pyrazole family, characterized by its unique functional groups that impart significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
This compound features a chlorocarbonyl group and a methyl ester group, making it a versatile intermediate in organic synthesis. The compound's structure allows for various chemical transformations, which are critical in medicinal chemistry and agrochemical applications.
Antimicrobial Properties
Research has indicated that compounds within the pyrazole family exhibit notable antimicrobial activities. This compound has been investigated for its potential against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate |
| 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | Klebsiella pneumoniae | High |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Bacillus subtilis, Proteus vulgaris | Promising |
Studies have shown that the presence of functional groups such as the chlorocarbonyl enhances the compound's reactivity with nucleophilic sites in bacterial cells, leading to effective inhibition of growth.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vivo studies. For instance, compounds derived from pyrazoles have demonstrated efficacy comparable to established anti-inflammatory drugs like indomethacin in animal models.
Case Study: In Vivo Evaluation of Anti-inflammatory Activity
In a study involving carrageenan-induced edema in mice, derivatives of this compound were administered at varying doses. Results indicated a significant reduction in swelling compared to the control group, suggesting a strong anti-inflammatory effect.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorocarbonyl group acts as an electrophile, enabling nucleophilic substitution reactions with amino acids in proteins and enzymes.
Interaction with Enzymes
The compound's mechanism may involve inhibition of key enzymes involved in inflammatory pathways or microbial metabolism. For example, studies have indicated that similar pyrazole derivatives can inhibit monoamine oxidase (MAO) activity, which is crucial for neurotransmitter regulation and inflammation.
Research Applications
This compound serves as a promising lead compound for further development in several fields:
- Medicinal Chemistry : Its structure allows for modifications that can enhance therapeutic efficacy against diseases such as cancer and infections.
- Agrochemicals : The compound's biological activity makes it suitable for developing new pesticides or herbicides targeting specific pathogens or pests.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via sequential functionalization of a pyrazole core. For example, the chlorocarbonyl group may be introduced via Vilsmeier-Haack formylation followed by oxidation and chlorination steps, as seen in analogous pyrazole-carbaldehyde syntheses . Optimization involves adjusting reaction temperature (0–5°C for sensitive intermediates), solvent polarity (DMF or dichloromethane), and stoichiometric ratios of reagents like POCl₃ for chlorination. Monitoring via TLC or HPLC is critical to minimize side products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Confirm regiochemistry using ¹H-NMR (e.g., methyl group at N1 appears as a singlet δ ~3.8 ppm) and ¹³C-NMR to identify carbonyl signals (C=O at δ ~160–170 ppm) .
- IR : Detect chlorocarbonyl (C=O stretch ~1750 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups .
- X-ray crystallography : Resolve steric effects of substituents, as demonstrated for structurally related pyrazole-carbaldehydes .
Q. What safety protocols should be followed when handling this compound, given limited toxicological data?
- Methodology : Assume acute toxicity due to reactive chlorocarbonyl and ester groups. Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid skin contact. For spills, absorb with inert materials (vermiculite) and dispose as hazardous waste . Store separately from strong oxidizers to prevent exothermic decomposition .
Advanced Research Questions
Q. How does the chlorocarbonyl group influence reactivity in nucleophilic acyl substitution, and what strategies mitigate hydrolysis during coupling reactions?
- Methodology : The chlorocarbonyl group is highly electrophilic but prone to hydrolysis. For amide bond formation, use anhydrous conditions (e.g., THF, DMF) and activate with coupling agents like HATU or DCC. Pre-cool reagents to 0°C to slow hydrolysis. Monitor reaction progress via LC-MS to detect hydrolyzed byproducts (e.g., carboxylic acid derivatives) .
Q. How do storage conditions impact the compound’s stability, and what decomposition products are expected?
- Methodology : Store under inert atmosphere (argon) at –20°C to prevent moisture absorption. Thermal decomposition (≥100°C) may release CO, HCl, and nitrogen oxides . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV to track degradation.
Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrazole derivatives?
- Methodology : Variability often stems from impurities in starting materials or incomplete chlorination. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Compare NMR data with literature to confirm intermediate integrity. For low yields, explore microwave-assisted synthesis to enhance reaction efficiency .
Q. What advanced analytical methods are recommended for impurity profiling in this compound?
- Methodology : Use LC-HRMS to identify trace impurities (e.g., des-chloro byproducts). Quantify residual solvents (DMF, dichloromethane) via GC-MS. Purity thresholds (>97%) should align with standards for bioactive intermediates .
Q. How can this compound serve as a precursor for multi-step derivatization in drug discovery?
- Methodology : The chlorocarbonyl group enables modular synthesis:
- Amide libraries : React with amines (e.g., piperidine, anilines) under Schotten-Baumann conditions .
- Heterocycle formation : Use in Huisgen cycloadditions with azides to generate triazole hybrids .
- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
